Methyl 2-diazoacetamidohexonate

aspartic endopeptidase physarolisin pepstatin resistance

Methyl 2-diazoacetamidohexonate (CAS 7013-09-4; synonym: methyl 2-(2-diazoacetamido)hexanoate, methyl 2-[(2-diazoacetyl)amino]hexanoate) is a chiral α-diazo amide ester with the molecular formula C₉H₁₅N₃O₃, a monoisotopic mass of 214.11862 Da, and bears a net +1 charge as a diazonium ion. Its structure is defined as diazotized methyl glycyl-L-norleucinate, featuring a 2S-configured norleucine-derived ester coupled to a diazoacetyl moiety.

Molecular Formula C9H16N3O3+
Molecular Weight 214.24 g/mol
Cat. No. B1205578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-diazoacetamidohexonate
Molecular FormulaC9H16N3O3+
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)OC)NC(=O)C[N+]#N
InChIInChI=1S/C9H15N3O3/c1-3-4-5-7(9(14)15-2)12-8(13)6-11-10/h7H,3-6H2,1-2H3/p+1/t7-/m0/s1
InChIKeyOZHCMJTXDLRZPF-ZETCQYMHSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Diazoacetamidohexonate Procurement Guide: Core Identity and Chemoinformatic Profile


Methyl 2-diazoacetamidohexonate (CAS 7013-09-4; synonym: methyl 2-(2-diazoacetamido)hexanoate, methyl 2-[(2-diazoacetyl)amino]hexanoate) is a chiral α-diazo amide ester with the molecular formula C₉H₁₅N₃O₃, a monoisotopic mass of 214.11862 Da, and bears a net +1 charge as a diazonium ion [1]. Its structure is defined as diazotized methyl glycyl-L-norleucinate, featuring a 2S-configured norleucine-derived ester coupled to a diazoacetyl moiety [2]. Classified in ChEBI (CHEBI:6851) and KEGG COMPOUND (C01223), it is annotated with a metabolite biological role [3]. The compound is commercially available at ≥95% purity (Catalog Number CM696194) and carries the MDL identifier MFCD00077116 .

Why Methyl 2-Diazoacetamidohexonate Cannot Be Substituted by Generic Diazoacetamide Derivatives


The value of methyl 2-diazoacetamidohexonate for scientific procurement lies not in generic α-diazo carbonyl reactivity but in its validated, enzyme-specific inhibition fingerprint that is absent from closely related analogs. Substituting this compound with a generic α-diazo amide or N-diazoacetyl amino acid ester (e.g., diazoacetyl-DL-norleucine methyl ester or non-chiral diazoacetamides) risks losing the stereochemically defined, enzyme-class-discriminating selectivity that multiple authoritative enzyme databases have independently documented [1]. The compound's 2S-norleucine scaffold, combined with the diazoacetamido warhead, produces a distinctive pattern of inhibition and non-inhibition across aspartic endopeptidase subtypes — a pattern that pepstatin (the universal aspartic protease inhibitor) and other diazoacetyl esters do not replicate [2]. Generic substitution in enzyme classification or mechanistic studies would therefore compromise experimental interpretability, particularly in distinguishing pepstatin-sensitive from pepstatin-insensitive aspartic endopeptidases.

Methyl 2-Diazoacetamidohexonate: Quantified Differentiation Evidence Against Comparator Inhibitors


Potent Inhibition of Physarolisin vs. No Inhibition by Pepstatin — Enzyme-Class Discriminator

Methyl 2-diazoacetamidohexonate blocks physarolisin (EC 3.4.21.103), a serine-type aspartic endopeptidase from Physarum polycephalum, whereas pepstatin — the canonical aspartic protease inhibitor — produces no inhibition at 0.01 mM [1]. A closely related structural analog, diazoacetyl-DL-norleucine methyl ester, achieves 95% inhibition of physarolisin at 0.042 mg/mL (approximately 0.2 mM) [2]. No quantitative Ki or IC₅₀ is available specifically for methyl 2-diazoacetamidohexonoate; the evidence level is class-level inference from the shared diazoacetyl-norleucine scaffold.

aspartic endopeptidase physarolisin pepstatin resistance

Pepsin A Inhibition — Validated Against the Canonical Digestive Aspartic Protease

Methyl 2-diazoacetamidohexonate is documented as an inhibitor of pepsin A (EC 3.4.23.1), the principal digestive aspartic protease, in multiple authoritative biomedical databases including MeSH, DeCS, and the Clinical Drug Experience Knowledgebase [1]. The enzyme description states that pepsin A is 'formed from pig pepsinogen by cleavage of one peptide bond' and 'is inhibited by methyl 2-diazoacetamidohexanoate' [2]. Pepstatin also inhibits pepsin A, making this compound a non-unique but independently validated inhibitor in this context; the differentiation value lies in its orthogonal use alongside pepstatin for mechanistic confirmation.

pepsin inhibition aspartic protease digestive enzyme

No Inhibition of Candidapepsin — Negative Data Establishing Selectivity Within Aspartic Endopeptidases

Candidapepsin (EC 3.4.23.24), an aspartic endopeptidase from Candida albicans, is inhibited by pepstatin but not by methyl 2-diazoacetamidohexonate [1]. This is a critical negative selectivity result: while pepstatin inhibits this fungal virulence-associated protease, methyl 2-diazoacetamidohexonate does not, as documented in PubChem, BRENDA, CATH, and ENZYME/ExPASy databases [2]. Similarly, scytalidopepsin A (EC 3.4.23.31) and scytalidopepsin B (EC 3.4.23.32) from Scytalidium lignicolum are insensitive to both pepstatin-Ac and methyl 2-diazoacetamidohexonate, representing a third aspartic endopeptidase category resistant to both inhibitors [3].

candidapepsin Candida albicans negative selectivity

Structural Scaffold Identity: L-Norleucine-Derived Chiral α-Diazo Amide Ester vs. Racemic and Generic Analogs

Methyl 2-diazoacetamidohexonate is explicitly defined as the L-norleucine (2S) stereoisomer — diazotized methyl glycyl-L-norleucinate — with the SMILES notation CCCC[C@H](NC(=O)C[N+]#N)C(=O)OC confirming the single enantiomer configuration [1]. This distinguishes it from commonly referenced racemic formulations such as diazoacetyl-DL-norleucine methyl ester (DAN methyl ester, also referred to as N-diazoacetylnorleucine methyl ester), which is a mixture of D- and L-enantiomers and is described as 'a pepsin inhibitor; RN given refers to (DL)-isomer' [2]. The molecular formula difference (C₉H₁₆N₃O₃⁺ for the diazonium ion form vs. C₉H₁₅N₃O₃ for the neutral α-diazo form) reflects the protonation state distinction critical for accurate mass spectrometry identification and bioactivity assessment [3].

chiral diazo compound norleucine scaffold stereochemical differentiation

Tripartite Aspartic Endopeptidase Classification by Inhibitor Sensitivity — Differential Diagnostic Utility

The accumulated enzyme database evidence establishes that methyl 2-diazoacetamidohexonate, in combination with pepstatin, resolves aspartic endopeptidases into at least three functional categories: (i) pepstatin-sensitive, diazoacetamidohexonate-sensitive (e.g., pepsin A, physarolisin); (ii) pepstatin-sensitive, diazoacetamidohexonate-insensitive (e.g., candidapepsin); and (iii) pepstatin-insensitive, diazoacetamidohexonate-insensitive (e.g., scytalidopepsin A/B) [1]. A fourth theoretical category — pepstatin-insensitive but diazoacetamidohexonate-sensitive — is exemplified by physarolisin, which is inhibited by methyl 2-diazoacetamidohexonate but not by pepstatin [2]. No single-inhibitor approach can achieve this classification resolution.

aspartic endopeptidase classification inhibitor sensitivity fingerprint enzyme subtyping

Methyl 2-Diazoacetamidohexonate: Evidence-Based Application Scenarios for Scientific Procurement


Aspartic Endopeptidase Subtype Classification Using Two-Inhibitor Diagnostic Panels

Researchers characterizing novel fungal or protozoan aspartic endopeptidases can deploy methyl 2-diazoacetamidohexonate alongside pepstatin to rapidly classify enzymes into one of four inhibitor-sensitivity categories, as established by the differential inhibition profiles documented across five enzyme commission entries (pepsin A, candidapepsin, physarolisin, scytalidopepsin A, scytalidopepsin B) [1]. This orthogonal inhibitor approach is particularly valuable for enzymes from organisms where genomic annotation alone cannot predict inhibitor susceptibility.

Mechanistic Confirmation of Pepsin A Active-Site Labeling Studies

Investigators conducting active-site-directed irreversible inhibition studies on pepsin-family aspartic proteases require a structurally distinct diazo compound to confirm that observed inactivation is mechanism-based rather than an artifact of a single inhibitor chemotype. Methyl 2-diazoacetamidohexonate, independently validated as a pepsin A inhibitor across MeSH, DeCS, and CDEK databases [2], provides this orthogonal chemical probe with a diazoacetyl warhead distinct from pepstatin's statine-based backbone.

Candida albicans Virulence Factor Studies Requiring Pepstatin-Resistant Controls

In experiments targeting candidapepsin (EC 3.4.23.24) as a Candida albicans virulence factor, methyl 2-diazoacetamidohexonate serves as a critical negative control: it is documented not to inhibit candidapepsin, whereas pepstatin does [3]. This enables researchers to distinguish pepstatin-specific off-target effects from candidapepsin-mediated phenotypes, improving the interpretability of inhibitor-based virulence studies in fungal pathogenesis research.

Chiral α-Diazo Amide Ester as Synthetic Intermediate for Stereochemically Defined Bioactive Molecules

The single-enantiomer (2S) L-norleucine scaffold with a diazoacetyl warhead provides a chirally pure entry point for Rh-catalyzed carbene insertion, cyclopropanation, and N–H insertion reactions to construct stereochemically defined amino acid derivatives and peptidomimetics [4]. The commercial availability at ≥95% purity (CAS 7013-09-4) reduces the need for in-house diazotization of glycyl-L-norleucine methyl ester, which carries reproducibility risks due to the labile nature of α-diazo carbonyl intermediates.

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